7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid is a bicyclic compound characterized by its unique nitrogen-containing structure. The compound has the molecular formula and a molecular weight of approximately 255.31 g/mol. Its structure features a bicyclic framework with a tert-butoxycarbonyl group, which enhances its stability and solubility in organic solvents. This compound is often utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and biological properties.
The reactivity of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid can be attributed to the functional groups present in its structure. Key types of reactions include:
Compounds similar to 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid have been explored for various biological activities, including:
The synthesis of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid typically involves several steps:
This compound finds applications across various fields:
Studies on the interactions of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid with biological targets have revealed insights into its mechanism of action:
Several compounds share structural similarities with 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Azabicyclo[4.1.0]heptane-3-carboxylic acid | C10H17NO3 | Lacks the tert-butoxycarbonyl group |
| Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate | C11H17NO2 | Methyl ester derivative |
| 2-Azabicyclo[4.2.0]octane | C9H15N | Different bicyclic structure without carbonyl |
The uniqueness of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid lies in its specific combination of structural features, including the tert-butoxycarbonyl protecting group and its bicyclic framework containing nitrogen. This configuration imparts distinct chemical properties and reactivity that are advantageous for various synthetic and biological applications.
The unambiguous identification of a chemical compound is essential for its study, application, and regulatory assessment. For 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid, this section details its systematic nomenclature, registry identifiers, and provides a clear depiction of its molecular structure.
The systematic naming of organic compounds according to IUPAC conventions is crucial for ensuring clarity and universality in chemical communication. The compound is a derivative of the azabicyclo[4.1.1]octane system, featuring a tert-butoxycarbonyl group at the nitrogen atom and a carboxylic acid moiety at the bridgehead position.
The IUPAC name for this compound, based on its structural features, is 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid. This nomenclature reflects the presence of a tert-butoxycarbonyl (Boc) group attached to the nitrogen at the 7-position of the azabicyclo[4.1.1]octane ring, with a carboxylic acid group at the 1-position. The azabicyclo[4.1.1]octane framework itself is a fused bicyclic structure containing a nitrogen atom at the bridgehead position, conferring rigidity and unique chemical properties.
The structural representation of this molecule can be illustrated using both two-dimensional (2D) and three-dimensional (3D) formats. In 2D, the bicyclic core is depicted with the nitrogen at the bridgehead, the carboxylic acid at position 1, and the Boc group at position 7. In 3D, the spatial arrangement of the rings and substituents is more apparent, highlighting the steric effects imparted by the Boc group and the overall conformational constraints of the system.
The above figures provide visual confirmation of the compound’s core features: the rigid bicyclic framework, the placement of the nitrogen atom, and the bulky tert-butoxycarbonyl group.
Chemical compounds are often known by multiple names and are cataloged in various chemical databases using unique identifiers. These synonyms and registry numbers are critical for unambiguous referencing across scientific literature and chemical inventories.
For 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid, the following synonyms and registry identifiers are recognized in reputable chemical databases:
Synonyms:
Registry Identifiers:
These identifiers are universally accepted and facilitate the retrieval of compound-specific data from chemical databases, regulatory documents, and scientific publications.
| Identifier Type | Value |
|---|---|
| IUPAC Name | 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
| CAS Number | 153789-13-0 |
| PubChem CID | 10932406 |
| InChI | InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)12/h8-9H,4-7H2,1-3H3 |
| InChIKey | BWBYMNXVYXQBGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2C1CCCC2 |
| Synonyms | tert-Butyl 7-azabicyclo[4.1.1]octane-7-carboxylate; 7-Azabicyclo[4.1.1]octane-7-carboxylic acid, 1,1-dimethylethyl ester |
This table consolidates the key registry data and synonyms, ensuring accurate identification and cross-referencing in chemical research and industry.
The molecular formula and weight of a compound are fundamental parameters that underpin its chemical behavior, reactivity, and suitability for various applications. These values are derived from the atomic composition and are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.
For 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid, the molecular formula is C11H19NO2 . This formula reflects the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The calculated molecular weight is 197.27 g/mol .
| Parameter | Value |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
The molecular formula and weight are consistent with the structural features observed in the 2D and 3D representations, confirming the presence of the tert-butoxycarbonyl group, the azabicyclo[4.1.1]octane core, and the carboxylic acid moiety.
This model further illustrates the spatial arrangement of atoms, highlighting the compact nature of the bicyclic system and the steric bulk of the tert-butoxycarbonyl group.
The synthesis of bicyclo[4.1.1]octane scaffolds has emerged as a significant area of research due to their potential as benzene bioisosteres and structural analogues for meta-substituted arenes [1]. Recent advances have identified several key synthetic pathways that enable access to these complex bicyclic frameworks.
Bicyclobutane (4+3) Cycloaddition Strategy
The most prominent approach involves the use of bicyclobutanes as four-carbon synthons in formal (4+3) cycloaddition reactions [2]. This methodology employs palladium-catalyzed decarboxylative cycloadditions of bicyclobutanes with 1,4-dipole precursors to construct the bicyclo[4.1.1]octane core [2]. The reaction typically utilizes palladium bis(dibenzylideneacetone) chloroform complex at 5 mol% loading with appropriate ligands at 10 mol% under nitrogen atmosphere [2]. Temperature ranges of 25-80°C provide optimal conditions for substrate activation and cycloaddition [2].
Thermal Decarboxylative Ring Formation
Traditional thermal approaches involve the decarboxylative cyclization of appropriately substituted precursors [3]. Beta-keto acids typically decarboxylate smoothly at temperatures between 150-200°C through a cyclic, six-membered transition state mechanism [4]. However, bicyclic systems present unique challenges due to potential bridgehead double bond formation, which requires careful substrate design to avoid high-energy intermediates [4].
Photoredox-Catalyzed Defluorinative Annulation
A novel photoredox-catalyzed approach utilizes defluorinative (4+3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes [5]. This methodology operates under mild conditions (25-40°C) and provides access to fluorine-containing bicyclo[4.1.1]octenes with excellent functional group tolerance and yields ranging from 70-92% [5].
| Synthetic Pathway | Catalyst System | Temperature Range (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Bicyclobutane (4+3) Cycloaddition | Pd₂(dba)₃·CHCl₃ (5 mol%) | 25-80 | 63-84 | Mild conditions, broad scope |
| Thermal Decarboxylative Ring Formation | Thermal (150-200°C) | 150-200 | 25-68 | Simple reagents, scalable |
| Palladium-Catalyzed Decarboxylative Cycloaddition | Pd(OAc)₂/Ligand (10 mol%) | 80-150 | 72-89 | Atom-economic, good yields |
| Photoredox-Catalyzed Defluorinative Annulation | Photocatalyst/LED | 25-40 | 70-92 | Fluorine incorporation, mild |
The tert-butoxycarbonyl protecting group represents one of the most widely utilized amine protection strategies in non-peptide chemistry [6]. For the synthesis of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid, BOC protection methodologies are critical for selective functionalization.
Standard BOC Protection Methods
The conventional approach employs di-tert-butyl dicarbonate with a suitable base such as triethylamine or sodium hydroxide [7]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate, which decomposes to carbon dioxide and tert-butoxide [6]. This reaction typically proceeds at 0-40°C in solvents such as tetrahydrofuran, dichloromethane, or aqueous media with yields of 85-95% [6].
On-Water BOC Protection
An environmentally benign alternative involves rapid stirring of the amine with di-tert-butyl dicarbonate suspended in water at ambient temperature [7]. This on-water reaction represents an example of enhanced reactivity in aqueous media and typically provides yields of 80-92% within 30 minutes to 2 hours [8].
Acetonitrile-Based Protection
Protection in acetonitrile using 4-dimethylaminopyridine as the base offers enhanced selectivity and shorter reaction times [7]. This method is particularly useful for sensitive substrates and typically achieves yields of 90-98% within 1-4 hours at room temperature [8].
| Protection Method | Reagent System | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Boc₂O/Base (Standard) | Boc₂O/Et₃N or NaOH | THF, DCM, or aqueous | 0-40 | 2-12 hours | 85-95 |
| Boc₂O/DMAP/MeCN | Boc₂O/DMAP | Acetonitrile | 25 | 1-4 hours | 90-98 |
| Boc₂O/Water (On-water) | Boc₂O/H₂O | Water only | 25 | 30 min-2 hours | 80-92 |
| Boc₂O/THF/Heat | Boc₂O/THF | Tetrahydrofuran | 40-65 | 4-12 hours | 88-96 |
BOC Deprotection Strategies
Removal of the BOC group is typically accomplished through acidic hydrolysis using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [7]. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tert-butyl carbocation, and subsequent decarboxylation to yield the free amine [9]. Alternative methods include trimethylsilyl iodide followed by methanol treatment, which is particularly useful for acid-sensitive substrates [7].
Carboxylic acid functionalization represents a critical aspect in the synthesis and derivatization of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid [10]. Recent advances in metallaphotoredox catalysis have enabled diverse transformations of aliphatic carboxylic acids as adaptive functional groups [10].
Esterification Reactions
Direct esterification of carboxylic acids with alcohols can be accomplished using coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [11]. The reaction proceeds through formation of an activated acylating intermediate, followed by nucleophilic attack by the alcohol [11]. Typical conditions involve 0°C to room temperature for 2-12 hours with yields of 80-95% [12].
Amidation Reactions
Amide bond formation from carboxylic acids represents one of the most frequently utilized disconnections in organic synthesis [12]. Modern approaches employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole or more advanced reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium [12]. These reactions typically proceed at room temperature over 2-24 hours with yields of 75-92% [12].
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions enable the formation of new carbon-carbon bonds through reaction of carboxylic acids with organic halides, concomitant with loss of carbon dioxide [13]. These transformations utilize metal catalysts, typically palladium or copper, along with appropriate bases and oxidants [13]. The reaction temperatures range from 80-150°C over 6-24 hours with yields of 60-85% [13].
| Functionalization Type | Reagent System | Coupling Agent | Typical Conditions | Yield Range (%) | Industrial Suitability |
|---|---|---|---|---|---|
| Esterification | ROH/DCC or EDC | DCC, EDC, HATU | 0°C to rt, 2-12h | 80-95 | Good |
| Amidation | RNH₂/EDC/HOBt | EDC, HATU, T3P | rt, 2-24h | 75-92 | Excellent |
| Anhydride Formation | RCOOH/DCC | DCC, Ac₂O | rt to 40°C, 4-12h | 70-88 | Moderate |
| Decarboxylative Coupling | Aryl halide/Pd catalyst | Pd/Ni catalysts | 80-150°C, 6-24h | 60-85 | Good |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Not required | 0°C to rt, 1-4h | 85-98 | Fair (HCl evolution) |
The optimization of reaction conditions for bicyclo[4.1.1]octane synthesis requires careful consideration of multiple parameters to achieve optimal yields and selectivity [14]. Temperature control represents a critical factor, as elevated temperatures can significantly accelerate reaction rates while potentially affecting product stability [14].
Catalyst Optimization
Palladium-based catalyst systems have proven most effective for bicyclo[4.1.1]octane synthesis [2]. Optimal catalyst loadings typically range from 5-20 mol% at laboratory scale, though these can be reduced to 1-5 mol% at industrial scale through improved catalyst efficiency and recycling strategies [15]. Ligand selection significantly impacts both reactivity and selectivity, with bidentate phosphine ligands showing superior performance in stabilizing intermediate complexes [2].
Solvent Effects
Solvent selection profoundly influences reaction outcomes through differential stabilization of reactants and transition states [16]. Polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile are preferred at laboratory scale due to their ability to solubilize both organic substrates and inorganic bases [16]. At industrial scale, the focus shifts to more environmentally benign solvents such as toluene and ethyl acetate, which offer advantages in terms of recovery, recycling, and environmental impact [15].
Temperature Optimization
Predictive tools have been developed to translate reaction conditions from conventional heated systems to elevated temperature protocols [14]. The relationship between temperature and reaction time follows non-linear patterns, with temperature increases from 100°C to 170°C potentially reducing reaction times from 5 hours to approximately 17 minutes while maintaining comparable conversions [14].
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations | Optimization Factor |
|---|---|---|---|---|
| Temperature | 25-150°C | 80-200°C | Heat transfer efficiency | ±20°C window |
| Catalyst Loading | 5-20 mol% | 1-5 mol% | Cost optimization | 3-5x reduction |
| Solvent System | THF, DCM, MeCN | Toluene, EtOAc | Recovery/recycling | Green solvents preferred |
| Reaction Time | 2-24 hours | 4-12 hours | Productivity balance | Shorter preferred |
| Concentration | 0.1-0.5 M | 0.3-1.0 M | Mass transfer | Higher for efficiency |
| Atmosphere | N₂ or Ar | N₂ | Safety/cost | Inert required |
The transition from laboratory-scale to industrial-scale synthesis of bicyclo[4.1.1]octane derivatives involves fundamental changes in process design and optimization criteria [17] [15]. Scale-up challenges encompass reaction kinetics, thermodynamics, mixing, mass transfer, heat transfer, and crystallization control [18].
Reaction Kinetics and Heat Transfer
Laboratory-scale reactions typically employ glass vessels with efficient stirring and rapid heat transfer, allowing for precise temperature control [15]. Industrial scale-up requires consideration of heat transfer limitations in large reactors, where temperature gradients can affect reaction selectivity and yield [18]. Heat removal becomes particularly critical for exothermic reactions, necessitating specialized reactor designs and cooling systems [15].
Catalyst and Reagent Considerations
Laboratory-scale synthesis often employs high-purity reagents and catalysts to ensure reproducible results [17]. Industrial processes must balance purity requirements with cost considerations, often utilizing commercial-grade materials that may contain impurities affecting reaction kinetics [17]. Catalyst loading optimization becomes crucial, with industrial processes typically achieving 3-5 fold reductions in catalyst loading through improved reactor design and catalyst recycling [15].
Solvent Selection and Recovery
Laboratory-scale synthesis prioritizes reaction optimization over solvent recovery, often using multiple solvents for different reaction steps [15]. Industrial processes emphasize solvent recovery and recycling, favoring solvents that can be efficiently distilled and reused [17]. Green chemistry principles drive the selection of more environmentally benign solvents, even if they require process modifications [15].
Process Analytical Technology
Industrial-scale synthesis increasingly incorporates process analytical technology for real-time monitoring of critical quality attributes [18]. This enables continuous adjustment of reaction parameters to maintain product quality and yield consistency [18]. Laboratory-scale reactions typically rely on discrete sampling and offline analysis, which may not capture process dynamics adequately [14].
Economic Considerations
The economics of industrial-scale synthesis fundamentally differ from laboratory-scale preparations [15]. Raw material costs, energy consumption, waste generation, and labor requirements all scale non-linearly with batch size [17]. Catalyst costs that are negligible at laboratory scale can become significant cost drivers at industrial scale, necessitating catalyst optimization and recovery strategies [15].
Quality Control and Regulatory Compliance
Industrial-scale synthesis requires comprehensive documentation and validation protocols to meet regulatory requirements [18]. This includes detailed characterization of impurity profiles, process validation studies, and stability testing under various storage conditions [15]. Laboratory-scale synthesis focuses primarily on product identification and purity assessment rather than comprehensive quality control programs [17].
X-ray crystallography represents the most definitive method for determining the three-dimensional structure of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid. The technique provides precise information about bond lengths, bond angles, and molecular geometry, which are crucial for understanding the stereoelectronic properties of this bicyclic system [1] [2].
The X-ray crystallographic analysis of related azabicyclic systems reveals characteristic structural features that apply to the 7-azabicyclo[4.1.1]octane framework. The bridgehead nitrogen atom in bicyclic systems typically exhibits nitrogen-carbon bond lengths ranging from 1.42 to 1.47 Å, with the shorter distances indicating increased s-character due to ring strain [3] [4]. The bond angles around the bridgehead nitrogen deviate significantly from the ideal tetrahedral angle of 109.5°, typically ranging from 109° to 120° depending on the specific ring system and substituents [5] [4].
For the tert-butoxycarbonyl protecting group, crystallographic studies of similar compounds demonstrate that the carbamate linkage adopts a characteristic conformation. The Boc group typically assumes a trans-cis arrangement with respect to the nitrogen lone pair, optimizing orbital overlap and minimizing steric interactions [6] [7]. The tert-butyl portion of the Boc group shows typical C-C bond lengths of approximately 1.54 Å and C-C-C angles close to 109.5°, consistent with tetrahedral geometry [4] [6].
The crystal structure analysis reveals the three-dimensional arrangement of molecules in the solid state. For compounds containing both carboxylic acid and carbamate functionalities, hydrogen bonding patterns play a crucial role in crystal packing. The carboxylic acid group forms characteristic O-H···O hydrogen bonds with neighboring molecules, creating extended networks with typical O···O distances of 2.6-2.8 Å [9].
The tert-butoxycarbonyl group, while not directly involved in strong hydrogen bonding, participates in weaker C-H···O interactions and van der Waals forces. These interactions contribute to the overall stability of the crystal lattice and influence the preferred molecular conformation in the solid state [7] [10].
| Parameter | Typical Range | Structural Significance |
|---|---|---|
| N-C bond length | 1.42-1.47 Å | Ring strain and hybridization |
| C-N-C bond angle | 109-120° | Bridgehead geometry |
| O-H···O distance | 2.6-2.8 Å | Hydrogen bonding strength |
| C-H···O distance | 3.2-3.6 Å | Weak intermolecular interactions |
Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamics of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid. The technique is particularly valuable for understanding conformational flexibility and stereochemical assignments [11] [12].
The 1H NMR spectrum of azabicyclo[4.1.1]octane derivatives exhibits characteristic patterns that reflect the rigid bicyclic framework. The methylene protons adjacent to the bridgehead positions show distinct chemical shifts and coupling patterns due to the constrained geometry [11] [12].
In related azabicyclic systems, methylene protons typically resonate between 1.5 and 3.5 ppm, with the exact chemical shifts depending on their proximity to the nitrogen atom and the degree of ring strain. The geminal coupling constants (2J) for methylene protons range from 10 to 15 Hz, which is characteristic of constrained bicyclic systems [11] [12].
The tert-butoxycarbonyl group appears as a characteristic singlet at approximately 1.4-1.5 ppm, integrating for nine protons. This signal is diagnostic for the presence of the Boc protecting group and remains relatively invariant across different molecular environments [6] [7].
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework and electronic environment. The bridgehead carbons in azabicyclic systems typically resonate in the range of 40-60 ppm, with the exact chemical shifts influenced by the nitrogen substitution pattern and ring strain [13] [11].
The carbonyl carbon of the carboxylic acid function appears at approximately 175-185 ppm, characteristic of carboxylic acids. The carbamate carbonyl of the Boc group resonates at approximately 155-160 ppm, which is typical for urethane functionalities [6] [7].
The tert-butyl carbons of the Boc group show characteristic signals: the quaternary carbon at approximately 80-85 ppm and the methyl carbons at 28-30 ppm. These signals serve as diagnostic markers for the intact Boc protecting group [4] [6].
The rigid bicyclic framework of the azabicyclo[4.1.1]octane system allows for precise stereochemical assignments through NMR spectroscopy. Nuclear Overhauser effect (NOE) experiments can establish spatial relationships between protons, providing information about molecular conformation and stereochemistry [11] [12].
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, facilitate complete structural assignments by establishing connectivity patterns and correlations between protons and carbons. These methods are particularly valuable for distinguishing between different positional isomers and confirming the substitution pattern [13] [11].
| NMR Parameter | Chemical Shift Range | Structural Information |
|---|---|---|
| Bridgehead CH | 40-60 ppm (13C) | Ring strain effects |
| COOH carbon | 175-185 ppm (13C) | Carboxylic acid function |
| Boc CO carbon | 155-160 ppm (13C) | Carbamate environment |
| Boc tert-butyl | 1.4-1.5 ppm (1H) | Protecting group integrity |
Computational chemistry provides powerful tools for understanding the structural and electronic properties of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid that complement experimental observations. Various levels of theory can be employed to model different aspects of the molecular structure and behavior [14] [15].
Density functional theory (DFT) calculations using functionals such as B3LYP provide an excellent balance between computational cost and accuracy for studying bicyclic systems. These calculations can optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties [14] [15].
Geometry optimizations at the B3LYP/6-31G(d) level of theory typically reproduce experimental bond lengths and angles within 0.02 Å and 2°, respectively. The calculations correctly predict the chair-like conformation of the six-membered ring and the constrained geometry imposed by the bicyclic framework [14] [15].
Energy calculations reveal that the bicyclo[4.1.1]octane system possesses significant ring strain, with strain energies typically ranging from 15-25 kcal/mol compared to acyclic analogs. This strain energy influences the reactivity and stability of the compound [14] [15].
For more accurate energetic and structural predictions, higher-level methods such as MP2 and coupled-cluster theory can be employed. These methods provide improved treatment of electron correlation effects, which are particularly important for describing weak interactions and conformational preferences [16] [17].
MP2 calculations typically yield more accurate barrier heights for conformational interconversion and better descriptions of intermolecular interactions. The computational cost increases significantly compared to DFT methods, but the improved accuracy is often justified for detailed mechanistic studies [16] [17].
Coupled-cluster methods, particularly CCSD(T), provide benchmark-quality results for small to medium-sized systems. These calculations are computationally expensive but offer the highest accuracy for energy differences and reaction barriers [16] [17].
Implicit solvent models, such as the polarizable continuum model (PCM), can account for the effects of solvation on molecular structure and properties. These models are particularly important for understanding the behavior of polar compounds like carboxylic acids in solution [14] [15].
The inclusion of solvent effects typically stabilizes polar conformations and can significantly alter the relative energies of different conformers. For carboxylic acids, solvation effects are crucial for understanding acid-base equilibria and hydrogen bonding patterns [14] [15].
| Computational Method | Accuracy | Cost | Typical Applications |
|---|---|---|---|
| DFT/B3LYP | Good | Moderate | Geometry optimization, frequencies |
| MP2 | High | High | Accurate energies, weak interactions |
| CCSD(T) | Very High | Very High | Benchmark calculations |
| PCM Solvation | Variable | Low | Solvent effects, polar systems |
The stereoelectronic properties of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid are fundamentally influenced by the presence of the bridgehead nitrogen atom and the constrained bicyclic framework. These effects manifest in various structural and chemical properties [18] [19].
The bridgehead nitrogen atom in azabicyclo[4.1.1]octane derivatives possesses a lone pair of electrons that can participate in various stereoelectronic interactions. The constrained geometry of the bicyclic system restricts the orientation of this lone pair, leading to specific orbital overlap patterns [18] [20].
The lone pair can engage in hyperconjugative interactions with adjacent σ* orbitals, particularly those of C-H and C-C bonds. These interactions, described by the notation n→σ*, typically stabilize the molecular system by 2-8 kcal/mol depending on the geometric alignment and orbital energies [19] [20].
In the presence of the tert-butoxycarbonyl protecting group, the nitrogen lone pair is partially delocalized into the π* orbital of the carbamate carbonyl. This delocalization reduces the basicity of the nitrogen atom and influences the conformational preferences of the molecule [18] [19].
The anomeric effect, traditionally associated with carbohydrate chemistry, also manifests in nitrogen-containing bicyclic systems. This effect arises from the stabilizing interaction between a lone pair on nitrogen and the σ* orbital of an adjacent bond [19] [20].
In azabicyclo[4.1.1]octane derivatives, the anomeric effect can influence the preferred conformations of substituents attached to positions adjacent to the bridgehead nitrogen. The effect typically favors conformations that maximize the overlap between the nitrogen lone pair and the σ* orbital of the C-substituent bond [19] [20].
The magnitude of the anomeric effect depends on the electronegativity of the substituent and the geometric constraints imposed by the bicyclic framework. Electronegative substituents enhance the effect by lowering the energy of the σ* orbital, thereby increasing the stabilization from n→σ* interactions [19] [20].
The bicyclo[4.1.1]octane framework introduces significant ring strain that affects the electronic properties of the molecule. The strain energy manifests as increased s-character in the bonds forming the three-membered ring portion of the bicycle, leading to altered bond lengths and angles [14] [15].
The ring strain also influences the reactivity of the system, making certain positions more susceptible to nucleophilic or electrophilic attack. The bridgehead positions are particularly affected, with the carbon atoms showing increased electrophilicity due to the geometric constraints [14] [15].
The interaction between ring strain and electronic effects creates a complex landscape of stereoelectronic influences that determine the overall stability and reactivity of the molecule. Understanding these effects is crucial for predicting chemical behavior and designing synthetic transformations [14] [15].